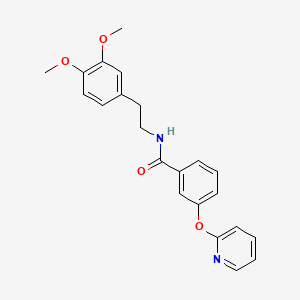

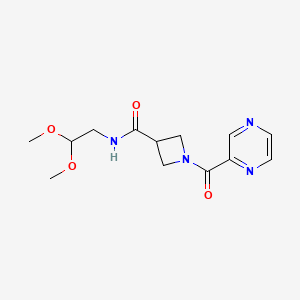

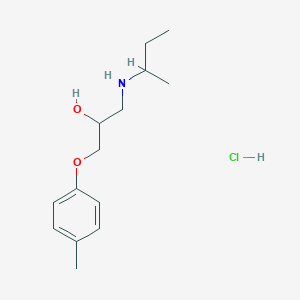

![molecular formula C21H21F2N3O2 B2517792 N-(3,4-difluorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide CAS No. 1775491-91-2](/img/structure/B2517792.png)

N-(3,4-difluorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-(3,4-difluorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide is a complex molecule that likely belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their wide range of biological activities, including antitubercular, cytotoxic, and antifolate properties. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from similar compounds discussed in the research.

Synthesis Analysis

The synthesis of quinazoline derivatives often involves multi-step reactions starting from simple precursors. For instance, the synthesis of substituted indeno[1,2-b]quinoline-6-carboxamides involves a Friedlander synthesis starting from methyl 2-amino-3-formylbenzoate . Similarly, the synthesis of 6-(trifluoromethyl)-N-(4-oxothiazolidin-3-yl)quinazoline-2-carboxamide derivatives includes condensation reactions and the use of aromatic aldehydes, methanol, and hydrazine hydrate . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is characterized by the presence of a quinazoline core, which is a bicyclic system consisting of two nitrogen atoms in a fused benzene and pyrimidine ring. The presence of substituents, such as the difluorophenyl group, can significantly influence the biological activity of these compounds by affecting their molecular interactions with biological targets .

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions, including condensation and substitution, which are essential for their synthesis. The reactivity of these compounds is often influenced by the substituents present on the quinazoline core. For example, the introduction of a trifluoromethyl group can lead to the formation of carbohydrazide intermediates, which are key in the synthesis of antitubercular agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of functional groups like carboxamide and difluorophenyl can affect these properties. For instance, the lipophilicity of the molecule can be increased by small lipophilic substituents, which can enhance cytotoxic potency . Additionally, the introduction of fluorine atoms can affect the acidity and basicity of the compound, as well as its metabolic stability and binding affinity to biological targets .

科学的研究の応用

Synthesis and Biological Properties

The synthesis of compounds structurally related to N-(3,4-difluorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide involves complex reactions between aminoesters and various reagents, yielding compounds with significant biological activities. These synthesized compounds have been studied for their effects on monoamine oxidase (MAO) activity and possess antitumor properties. Notably, these compounds exhibit pronounced effects in both in vitro and in vivo settings, highlighting their potential in medical research and therapeutic applications (Маркосян et al., 2006).

Antimicrobial Applications

Recent studies have focused on the development of novel 1H-1,2,3-triazole-4-carboxamides, including structures similar to the discussed compound, demonstrating significant antimicrobial activity against a range of pathogens. These compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as pathogenic yeasts, indicating their potential as broad-spectrum antimicrobial agents. The discovery of these compounds contributes to the ongoing search for new antimicrobial drugs to combat resistant strains of bacteria and fungi (Pokhodylo et al., 2021).

Antitubercular Activity

In the realm of antitubercular drug development, quinazoline-2-carboxamide derivatives have been identified as potent inhibitors of the DprE1 enzyme, a crucial target in the fight against tuberculosis. The design, synthesis, and biological evaluation of these compounds have revealed a subset with exceptional in vitro antitubercular activity. These findings underscore the role of quinazoline derivatives in developing new therapeutic agents against tuberculosis, offering hope for more effective treatments for this devastating disease (Gawad & Bonde, 2020).

将来の方向性

Quinazoline derivatives, such as this compound, are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . This suggests that there is ongoing research into the development of new quinazoline-based compounds, which could lead to the discovery of new therapeutic agents .

特性

IUPAC Name |

N-(3,4-difluorophenyl)-5-methyl-12-oxo-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F2N3O2/c1-25-18-11-13(20(27)24-14-7-9-16(22)17(23)12-14)6-8-15(18)21(28)26-10-4-2-3-5-19(25)26/h6-9,11-12,19H,2-5,10H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKJCBUAMRLKTFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4=CC(=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-difluorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

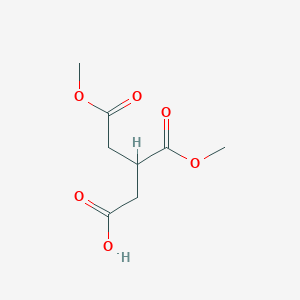

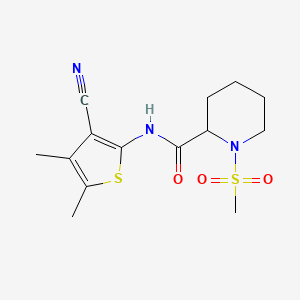

![Tert-butyl N-[(1R,2S)-2-aminocycloheptyl]carbamate](/img/structure/B2517709.png)

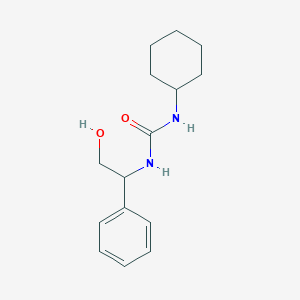

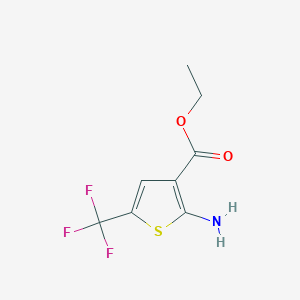

![4-[Methyl(quinolin-2-yl)amino]oxolan-3-ol](/img/structure/B2517711.png)

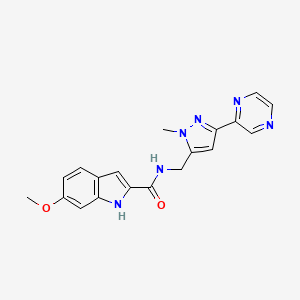

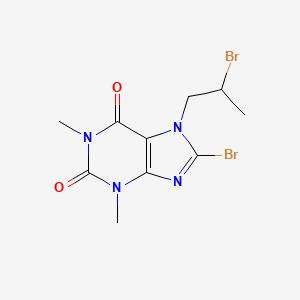

![ethyl 1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate](/img/structure/B2517716.png)

![N-(2,5-dimethoxyphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2517719.png)

![2,5-difluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2517727.png)